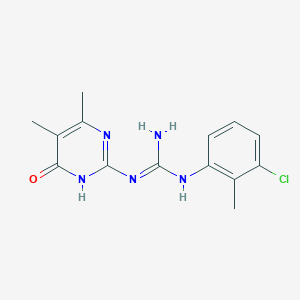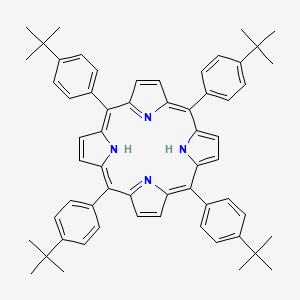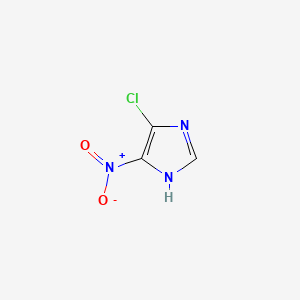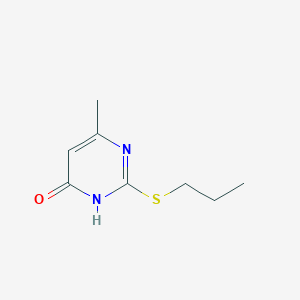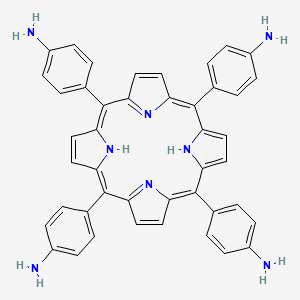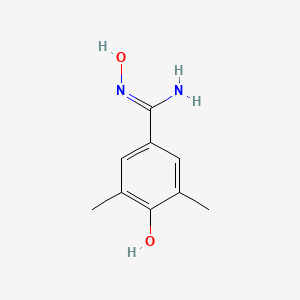
7-Chloro-2-methylquinazolin-4-ol
Vue d'ensemble
Description
7-Chloro-2-methylquinazolin-4-ol (CMQ) is a heterocyclic organic compound that belongs to the family of quinazolines. It has a molecular weight of 194.62 g/mol .
Molecular Structure Analysis
The molecular formula of 7-Chloro-2-methylquinazolin-4-ol is C9H7ClN2O . It has a density of 1.4±0.1 g/cm3 .Physical And Chemical Properties Analysis
7-Chloro-2-methylquinazolin-4-ol has a molecular weight of 194.62 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 202.8±33.0 °C at 760 mmHg .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
7-Chloro-2-methylquinazolin-4-ol: has been identified as a bioactive scaffold in medicinal chemistry due to its potential therapeutic properties. Quinazoline derivatives, including this compound, have shown significant biological activities, particularly in anticancer research. They are explored for their ability to inhibit cell growth and induce apoptosis in cancer cells .
Pharmacology: Anti-Inflammatory and Antibacterial Effects
In the field of pharmacology, this compound is valued for its anti-inflammatory and antibacterial effects. The quinazoline moiety is known to possess a broad spectrum of pharmacological activities with minimal side effects, making it a promising candidate for developing new anti-inflammatory and antibacterial agents .
Enzyme Inhibition: Poly (ADP-ribose) Synthetase Inhibition
7-Chloro-2-methylquinazolin-4-ol: serves as a potent competitive inhibitor of poly (ADP-ribose) synthetase, an enzyme involved in DNA repair and programmed cell death. This inhibition is crucial for research into treatments for diseases where DNA repair is a contributing factor .
Molecular Biology: Mammalian Aspartate Transcarbamylase Inhibition
This compound also acts as an inhibitor of mammalian aspartate transcarbamylase (ATCase), an enzyme that plays a pivotal role in the synthesis of pyrimidine nucleotides. Inhibiting ATCase can be useful in studying the regulation of nucleotide synthesis in cells .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic synthesis, 7-Chloro-2-methylquinazolin-4-ol is used as a building block for creating a variety of heterocyclic compounds. These compounds are essential in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .
Chemical Engineering: Synthesis of Vascular Endothelial Growth Factor Inhibitors
The compound has been utilized in chemical engineering to synthesize inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (RTKs). These inhibitors are crucial in the treatment of diseases characterized by abnormal angiogenesis, such as cancer .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQJNOGRWBTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411667 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylquinazolin-4-ol | |
CAS RN |
7012-88-6 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
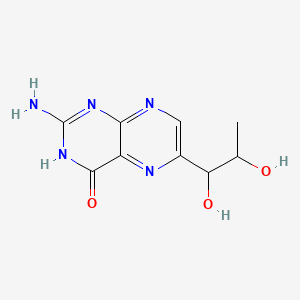
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
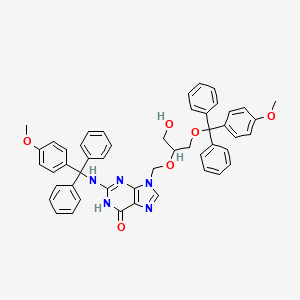
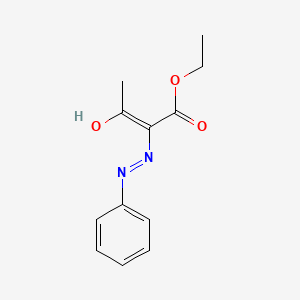
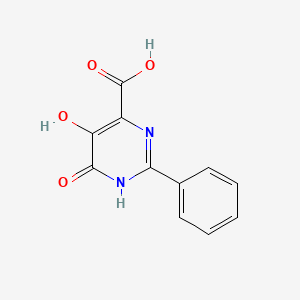
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)
